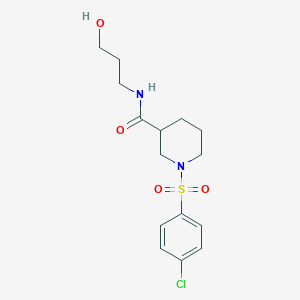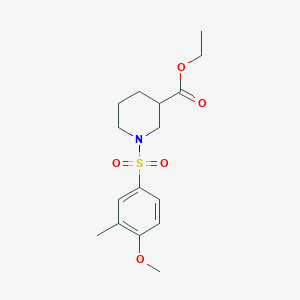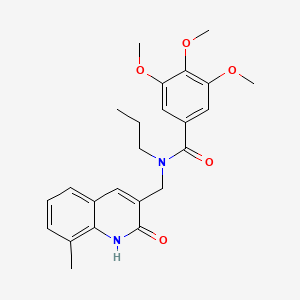
N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DPA, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. DPA is a selective antagonist of the TRPV1 receptor, a member of the transient receptor potential (TRP) family of ion channels that are involved in pain sensation and inflammation. In
作用机制
The TRPV1 receptor is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. The activation of TRPV1 leads to the influx of calcium ions into the cell, which triggers a cascade of signaling events that ultimately lead to pain sensation and inflammation. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide acts as a selective antagonist of the TRPV1 receptor, blocking the influx of calcium ions and reducing the signaling events that lead to pain and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a selective and potent inhibitory effect on TRPV1 receptors, leading to a reduction in pain and inflammation in animal models. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have an effect on other physiological processes, including thermoregulation and itch sensation. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has a relatively short half-life and is rapidly metabolized in the body, which limits its potential as a therapeutic agent.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages as a research tool, including its selectivity and potency as a TRPV1 antagonist, its ability to block the receptor in a dose-dependent manner, and its relatively low toxicity. However, N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has limitations as a research tool, including its short half-life and rapid metabolism, which may limit its effectiveness in vivo. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide also has limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide research, including the development of more potent and selective TRPV1 antagonists, the investigation of the role of TRPV1 receptors in other physiological processes, and the exploration of the potential therapeutic applications of TRPV1 antagonists. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide may also be used as a tool to study the structure and function of TRPV1 receptors, which may lead to the development of novel drugs that target these receptors. Overall, N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has the potential to be a valuable research tool in the study of TRPV1 receptors and their role in pain sensation, inflammation, and other physiological processes.
合成方法
The synthesis of N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves several steps, including the reaction of 3,4-dichloroaniline with 4-(pyrrolidin-1-ylsulfonyl)phenol to form a key intermediate, which is then reacted with chloroacetyl chloride to produce N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The synthesis of N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been optimized to improve yield and purity, and several modifications have been proposed to simplify the process.
科学研究应用
N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been used as a research tool to study the role of TRPV1 receptors in pain sensation, inflammation, and other physiological processes. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to block the TRPV1 receptor in a dose-dependent manner, leading to a reduction in pain and inflammation in animal models. N-(3,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been used to study the role of TRPV1 receptors in thermoregulation, itch sensation, and other physiological processes.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-16-8-3-13(11-17(16)20)21-18(23)12-26-14-4-6-15(7-5-14)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWOSUPTXDFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705079.png)

![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)

![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)



![2-phenoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705115.png)


